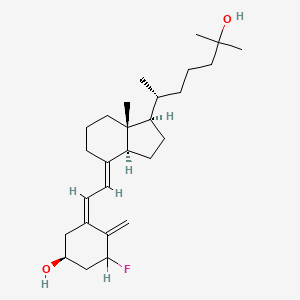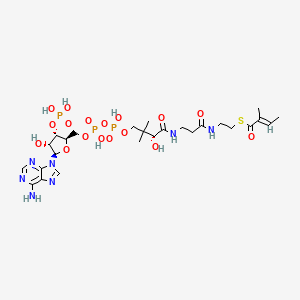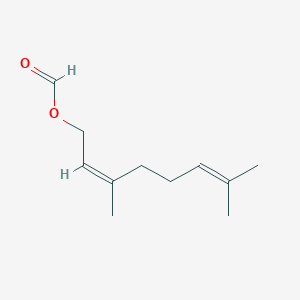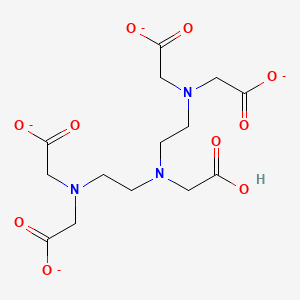
Hdtpa
描述
Pentetate(4-) is a pentacarboxylic acid anion. It is a conjugate base of a pentetate(3-). It is a conjugate acid of a pentetate(5-).
科学研究应用
1. 胆固醇酯转移蛋白(CETP)和高密度脂蛋白(HDL)
- CETP在HDL胆固醇代谢中的作用:CETP促进HDL胆固醇酯转移到肝脏。在脂肪细胞和转基因小鼠中使用CETP启动子-荧光素酶报告基因分析的研究已经确定了一个核受体结合位点,由LXRs激活,对CETP基因的固醇反应至关重要。这对于理解HDL胆固醇酯分解和肝脏胆汁酸合成具有重要意义 (Luo & Tall, 2000)。
2. PLTP和HDL代谢
- PLTP在HDL转化中的作用:人类血浆磷脂转移蛋白(PLTP)显著影响HDL的粒子大小分布。PLTP活性导致HDL3转化为较大和较小的颗粒,表明在HDL代谢中起着关键作用 (Jauhiainen et al., 1993)。
3. CETP的遗传方面
- 影响CETP和HDL水平的遗传变异:对CETP基因中的遗传变异进行的研究显示与HDL和CETP质量水平相关。这些发现有助于我们理解影响CETP在HDL代谢中作用的遗传因素 (Thompson et al., 2003)。
4. CETP抑制和动脉粥样硬化
- CETP抑制剂和心血管风险:抑制CETP是提高HDL胆固醇和降低心血管风险的一种新策略。最近的研究集中在特定的CETP抑制剂,如阿纳替拉布,研究它们的功效和对脂质生物学的影响 (Gutstein et al., 2012)。
5. HDL和动脉粥样硬化保护
- HDL在预防动脉粥样硬化中的机制:HDL水平与动脉粥样硬化之间的关系是复杂的。研究表明,增加的PLTP活性可能导致较大的HDL颗粒,这可能对预防动脉粥样硬化具有影响 (Stein & Stein, 1999)。
6. HDL、CETP和遗传关联
- CETP基因变异与疾病风险:研究探讨了CETP基因变异与血管和非血管疾病风险的关联,为我们提供了关于遗传因素对CETP活性及其对HDL代谢和疾病风险影响的见解 (Millwood et al., 2017)。
7. PLTP对HDL代谢的影响
- PLTP在HDL调节中的多重作用:PLTP不仅转移磷脂,还在HDL转化中发挥关键作用,影响血浆HDL水平和组成。这突显了PLTP对HDL代谢的重要影响 (Huuskonen et al., 2001)。
属性
产品名称 |
Hdtpa |
|---|---|
分子式 |
C14H19N3O10-4 |
分子量 |
389.31 g/mol |
IUPAC 名称 |
2-[2-[2-[bis(carboxylatomethyl)amino]ethyl-(carboxymethyl)amino]ethyl-(carboxylatomethyl)amino]acetate |
InChI |
InChI=1S/C14H23N3O10/c18-10(19)5-15(1-3-16(6-11(20)21)7-12(22)23)2-4-17(8-13(24)25)9-14(26)27/h1-9H2,(H,18,19)(H,20,21)(H,22,23)(H,24,25)(H,26,27)/p-4 |
InChI 键 |
QPCDCPDFJACHGM-UHFFFAOYSA-J |
规范 SMILES |
C(CN(CC(=O)[O-])CC(=O)[O-])N(CCN(CC(=O)[O-])CC(=O)[O-])CC(=O)O |
产品来源 |
United States |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-N-[(E)-1-azabicyclo[2.2.2]octan-3-ylideneamino]-4-N-phenyl-6-piperidin-1-yl-1,3,5-triazine-2,4-diamine](/img/structure/B1235072.png)
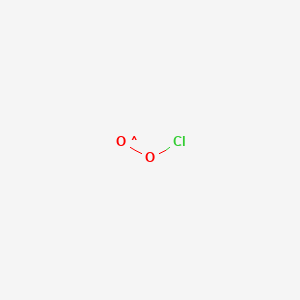
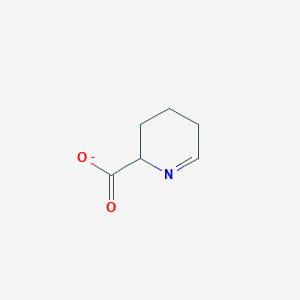
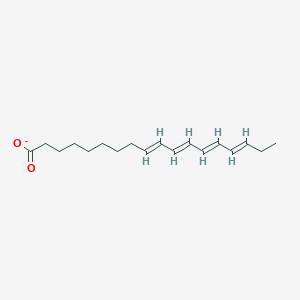
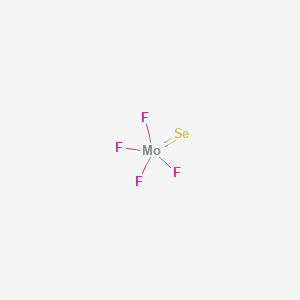
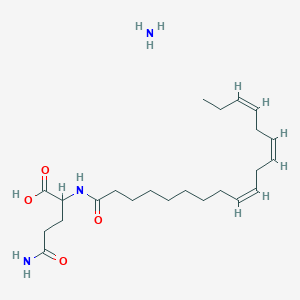
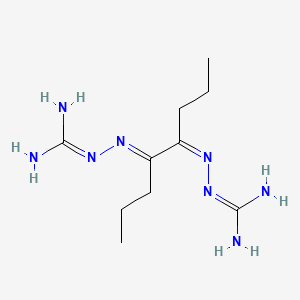
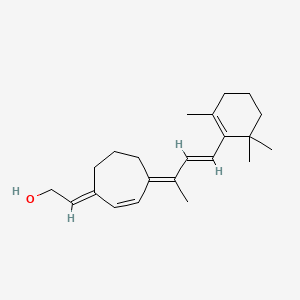
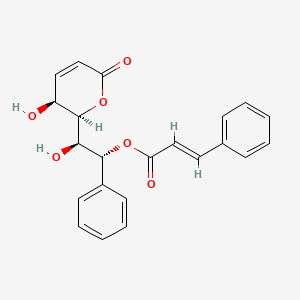
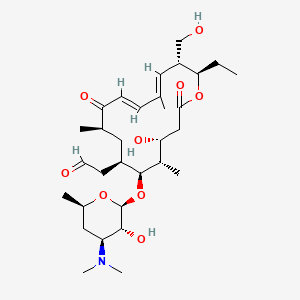
![(Z)-but-2-enedioic acid;[3-[(dimethylamino)methyl]-1,2-diphenylbut-3-en-2-yl] propanoate](/img/structure/B1235089.png)
